Functional Potency in Guinea Pig Ileum
In a direct head-to-head comparison, 3-AQC demonstrated a pA2 value of 10.2 against the 5-HT3 selective agonist 2-methyl-5HT in the isolated longitudinal muscle-myenteric plexus preparation of guinea pig ileum, which is a standard functional assay for 5-HT3 receptor activity [1]. In the same study, the reference 5-HT3 antagonists ondansetron and tropisetron exhibited pA2 values of 6.9 and 8.4, respectively [1]. This pA2 difference translates into a significantly higher functional antagonism potency for 3-AQC, which is approximately 63-fold more potent than tropisetron and over 1995-fold more potent than ondansetron in this assay system [1].
vs. Tropisetron 8.4, Ondansetron 6.9
| Evidence Dimension | Functional antagonism of 2-methyl-5HT-induced contraction (pA2) |
|---|---|
| Target Compound Data | pA2 = 10.2 |
| Comparator Or Baseline | Tropisetron (pA2 = 8.4); Ondansetron (pA2 = 6.9) |
| Quantified Difference | 63-fold more potent than tropisetron; >1995-fold more potent than ondansetron |
| Conditions | Isolated longitudinal muscle-myenteric plexus (LMMP) of guinea pig ileum; agonist = 2-methyl-5HT; parallel rightward shift in concentration-response curve confirmed competitive antagonism |
Why This Matters
This functional potency differential enables investigators to use lower concentrations of 3-AQC in peripheral 5-HT3 receptor studies, reducing the risk of off-target effects and improving assay signal-to-noise ratio.
- [1] Monge, A., Palop, J. A., Del Castillo, J. C., Calderó, J. M., Roca, J., Romero, G., ... & Lasheras, B. (1993). Novel antagonists of 5-HT3 receptors. Synthesis and biological evaluation of piperazinylquinoxaline derivatives. Journal of Medicinal Chemistry, 36(19), 2745-2750. View Source
